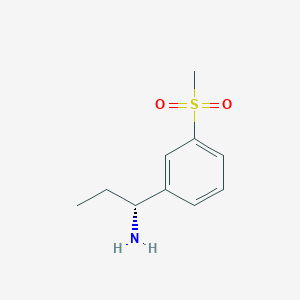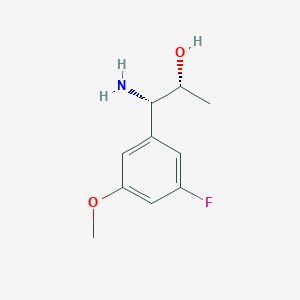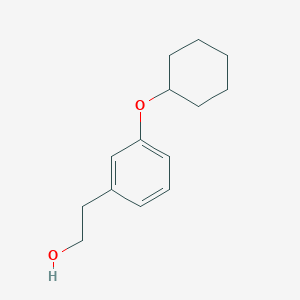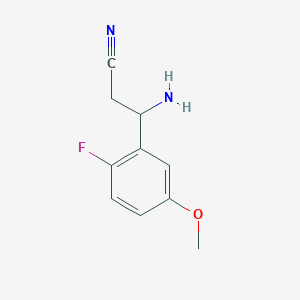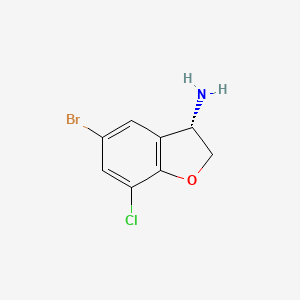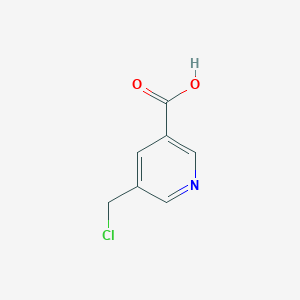
5-(Chloromethyl)nicotinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)nicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound features a chloromethyl group attached to the fifth position of the pyridine ring. Nicotinic acid and its derivatives are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)nicotinic acid can be synthesized through several methods. One common approach involves the chloromethylation of nicotinic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require heating to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including 5-(Chloromethyl)nicotinic acid, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability. it also produces nitrous oxide as a by-product, which poses environmental challenges .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid group.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or sodium thiolate under mild conditions.
Major Products
Oxidation: 5-Carboxymethyl nicotinic acid.
Reduction: 5-Methyl nicotinic acid.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)nicotinic acid involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of enzyme activity or receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Chloromethyl)nicotinic acid: Similar structure but with the chloromethyl group at the sixth position.
Nicotinic acid (Niacin): Lacks the chloromethyl group.
Isonicotinic acid: The carboxylic acid group is at the fourth position instead of the third.
Uniqueness
5-(Chloromethyl)nicotinic acid is unique due to the presence of the chloromethyl group at the fifth position, which imparts distinct chemical reactivity and biological activity compared to other nicotinic acid derivatives .
Eigenschaften
Molekularformel |
C7H6ClNO2 |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
5-(chloromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,2H2,(H,10,11) |
InChI-Schlüssel |
MQBJBQRKAWHFJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(=O)O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


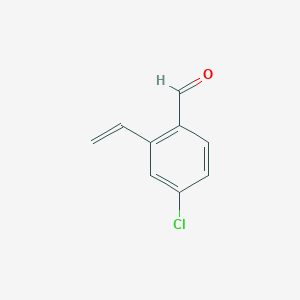
![8-(3-Bromo-5-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15234927.png)




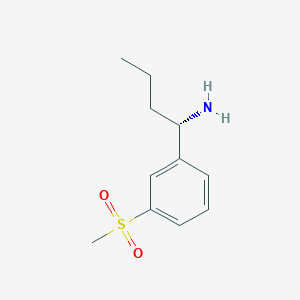
![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
